2-(1H-Imidazol-2-yl)acetic acid
Overview
Description
2-(1H-Imidazol-2-yl)acetic acid is a heterocyclic organic compound featuring an imidazole ring substituted with an acetic acid group. This compound is of significant interest due to its versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The imidazole ring is a common structural motif in many biologically active molecules, making this compound a valuable intermediate in synthetic chemistry.
Mechanism of Action
Target of Action
It’s known that iaa is a key intermediate in the synthesis of zoledronic acid , a potent antiresorptive medicine . Zoledronic acid is known to target farnesyl pyrophosphate synthase in the mevalonate pathway, inhibiting bone resorption and osteoclast activity .
Mode of Action
In the synthesis of zoledronic acid, iaa undergoes bis-phosphonation . This process involves the addition of two phosphonate groups to the molecule, significantly altering its chemical structure and, presumably, its interaction with its targets .
Biochemical Pathways
This pathway is crucial for the prenylation of small GTPase signaling proteins, which are necessary for osteoclast function. By inhibiting this pathway, zoledronic acid prevents osteoclast-mediated bone resorption .
Result of Action
It inhibits osteoclast-mediated bone resorption, leading to decreased bone turnover and increased bone density . This makes zoledronic acid an effective treatment for conditions like osteoporosis and Paget’s disease .
Biochemical Analysis
Biochemical Properties
2-(1H-Imidazol-2-yl)acetic acid plays a significant role in biochemical reactions, particularly those involving enzyme interactions. It has been observed to interact with enzymes such as histidine decarboxylase, which catalyzes the conversion of histidine to histamine . This interaction is crucial as it influences the production of histamine, a vital mediator in immune responses and gastric acid secretion. Additionally, this compound can interact with other biomolecules, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions, affecting their stability and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This compound can modulate the activity of GPCRs, leading to altered intracellular signaling cascades that affect gene expression and cellular metabolism . For instance, in immune cells, this compound can enhance the production of cytokines, thereby modulating immune responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific enzyme active sites, either inhibiting or activating their activity. For example, its interaction with histidine decarboxylase can inhibit the enzyme’s activity, reducing histamine production . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions but can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has shown sustained modulation of cellular processes, although the effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance cellular functions and modulate immune responses without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including cellular apoptosis and tissue damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to amino acid metabolism. It interacts with enzymes such as histidine decarboxylase and other aminotransferases, influencing the metabolic flux of histidine and related metabolites . This interaction can affect the levels of various metabolites, thereby modulating cellular metabolism and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by amino acid transporters, facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . In the nucleus, this compound can interact with transcription factors and other regulatory proteins, modulating gene expression and cellular responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Imidazol-2-yl)acetic acid typically involves the introduction of a carboxylic acid group onto the imidazole ring. One common method is the substitution reaction where imidazole reacts with a haloacetic acid derivative under basic conditions. For example, imidazole can be treated with chloroacetic acid in the presence of a base like sodium hydroxide to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process often involves the use of readily available starting materials and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as water or ethanol, and the product is purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 2-(1H-Imidazol-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to yield different hydrogenated products.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole carboxylates, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
2-(1H-Imidazol-2-yl)acetic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Imidazole-4-acetic acid: Another imidazole derivative with similar properties but different substitution patterns.
Histidine: An amino acid with an imidazole side chain, playing a crucial role in biological systems.
Zoledronic acid: A bisphosphonate derivative synthesized using 2-(1H-Imidazol-2-yl)acetic acid as an intermediate.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its role as a key intermediate in the synthesis of biologically active compounds highlight its importance in both research and industrial applications .
Properties
IUPAC Name |
2-(1H-imidazol-2-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c8-5(9)3-4-6-1-2-7-4/h1-2H,3H2,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJUYHMGDPTLMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172361 | |
Record name | Imidazole-2-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189502-92-9 | |
Record name | Imidazole-2-acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189502929 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazole-2-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IMIDAZOLE-2-ACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y47072X58S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(1H-Imidazol-2-yl)acetic acid (Im-COOH) improve the performance of sulfonated polybutylene fumarate (SPBF) proton exchange membranes?
A1: Im-COOH acts as a proton-conducting agent within the SPBF matrix. The SO3H groups from SPBF and the NH groups from Im-COOH form attractive interactions []. This interaction enhances the proton conductivity of the membrane by providing additional pathways for proton transport. Simultaneously, the presence of Im-COOH reduces methanol permeability through the membrane []. This combined effect of increased proton conductivity and decreased methanol permeability leads to a higher selectivity, a crucial parameter for direct methanol fuel cell applications.
Q2: What are the structural characteristics of this compound?
A2: While the provided research article [] focuses on the application of Im-COOH, it doesn't delve into its detailed structural characterization. To obtain comprehensive information regarding its molecular formula, weight, and spectroscopic data, it would be necessary to consult resources like chemical databases (e.g., PubChem, ChemSpider) or relevant scientific literature specifically dedicated to the characterization of Im-COOH.
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